7-bromo-5-chloro-1H-indole-2-carboxylic acid
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Overview
Description
7-bromo-5-chloro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that triggers a series of biochemical reactions, leading to their diverse biological activities .
Biochemical Pathways
For instance, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants . This suggests that 7-bromo-5-chloro-1H-indole-2-carboxylic acid may also interact with similar biochemical pathways.
Result of Action
One study reported that a 7-substituted indole derivative reduced the production of staphyloxanthin in staphylococcus aureus , suggesting that this compound might have similar effects.
Action Environment
For instance, it’s recommended that the compound be stored in a dry environment at 2-8°C , indicating that temperature and moisture could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid typically involves the bromination and chlorination of indole derivatives. One common method includes the reaction of 5-chloroindole with bromine in the presence of a suitable solvent and catalyst to yield the desired product . The reaction conditions often involve controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems and advanced purification techniques ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other functional materials .
Scientific Research Applications
7-bromo-5-chloro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of advanced materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-7-chloro-1H-indole-2-carboxylic acid
- 7-bromo-5-chloro-1H-indazole
- 5-bromoindole-2-carboxylic acid
Uniqueness
7-bromo-5-chloro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in the study of its specific biological activities .
Properties
IUPAC Name |
7-bromo-5-chloro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDTYDQJHCQVAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Cl)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256523 |
Source
|
Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952959-39-6 |
Source
|
Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952959-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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